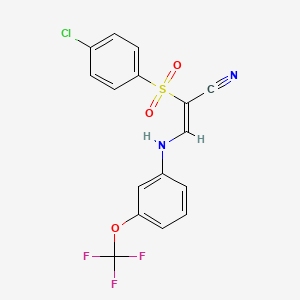

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

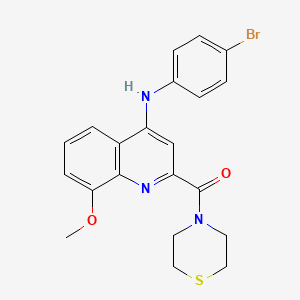

The compound "Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate" is a chemical entity that appears to be related to a class of compounds that are synthesized for various biological activities. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that share structural similarities, such as the presence of a benzylpiperazine moiety, which is a common feature in molecules with potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, a series of indenopyrazoles, which share a similar structural motif to the compound , was synthesized from indanones and phenyl isothiocyanates in two steps . Another related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, was synthesized through direct reductive alkylation of 1-methylpiperazine with high yields, demonstrating the feasibility of synthesizing benzylpiperazine derivatives efficiently . Similarly, a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophenes were synthesized with modifications on the arylpiperazine moiety, indicating the versatility of the synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with various substituents influencing their biological activity. For example, the presence of a methoxy group and a methoxycarbonyl group was found to be essential for the cell growth inhibition activity of a synthesized indenopyrazole derivative . The crystal structure of a related compound, methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, was determined by X-ray diffraction, revealing a typical chair conformation for the piperazine ring, which could be relevant for the bioactive conformation of the compound .

Chemical Reactions Analysis

The chemical reactivity of benzylpiperazine derivatives can lead to the formation of various products depending on the reaction conditions. For instance, reactions of methyl (E,Z)-2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-dimethylaminopropenoate with heteroarylhydrazines resulted in the formation of two types of products, demonstrating the reactivity of the benzoyl and amino functional groups . Additionally, the reduction of a nitro-substituted benzylpiperazine derivative was key in the synthesis of an antileukemic agent, showcasing the importance of such reactions in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. For example, the solubility, melting point, and stability of these compounds can be determined through various analytical techniques such as melting point determination, infrared spectroscopy, and nuclear magnetic resonance (NMR) . These properties are crucial for the development of these compounds as potential pharmaceutical agents.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate, and related compounds, have been a subject of interest in the synthesis of new amides and other chemical entities. For instance, Koroleva et al. (2011) explored the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. These compounds were synthesized through reactions involving 1-methylpiperazine and related chemicals, playing a pivotal role in the development of the antileukemic agent imatinib and its isomers (Koroleva et al., 2011).

Biological Activities and Potential Applications

The compound and its derivatives have shown promise in various biological activities. Shah (2014) reported the preparation of 4-(1H)-benzotriazoyl methyl amino benzoate and its derivatives, which exhibited significant antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in the development of new antimicrobial agents (Shah, 2014).

Structural Studies and Material Science

Structural studies of this compound and its isomers have revealed intricate details about their molecular and electronic structure. Portilla et al. (2007) conducted an in-depth study on the hydrogen-bonded sheets and chains in two isomeric forms of the compound, offering valuable insights into their molecular architecture and potential applications in material science and drug design (Portilla et al., 2007).

Synthesis of Central Nervous System Receptor Ligands

Further research into the synthesis of related compounds has led to the discovery of ligands for central nervous system receptors. Beduerftig et al. (2001) described the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of the proteinogenic amino acid (S)-serine, which showed promising interaction with σ1-receptors (Beduerftig et al., 2001).

Mécanisme D'action

References:

- Mandala, D., Valeru, A., Pochampalli, J., Vankadari, S. R., Tigulla, P., Gatla, R., & Thampu, R. (2013). Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. Medicinal Chemistry Research, 22(11), 5481–5489

Propriétés

IUPAC Name |

methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-24-19(23)16-7-8-18(17(20)13-16)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOBFCZFZLAWFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)

![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)

![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)

![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)